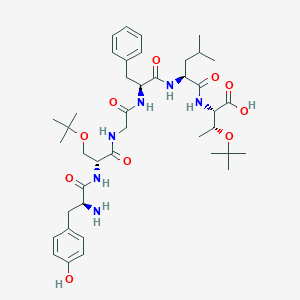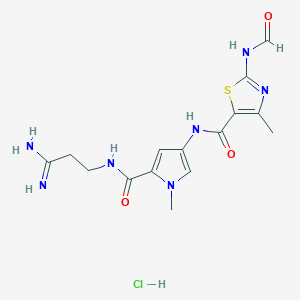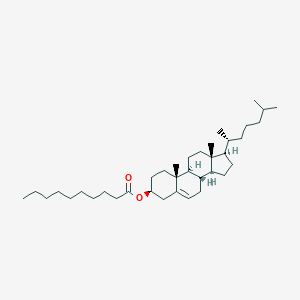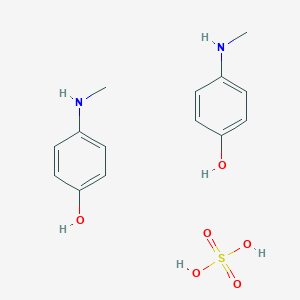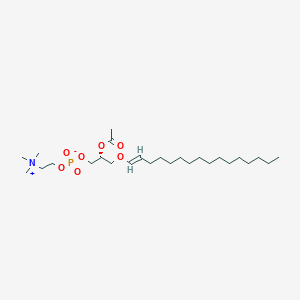
Ohea-gpc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ohea-gpc, also known as Alpha-GPC, is a natural choline compound that is found in the brain. It is considered to be a nootropic, which means it has cognitive enhancing effects. Ohea-gpc is used in many dietary supplements and is believed to improve memory, focus, and overall brain function. In
Mécanisme D'action
Ohea-gpc works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes such as memory and attention. By increasing the levels of acetylcholine, Ohea-gpc enhances cognitive function.
Effets Biochimiques Et Physiologiques
Ohea-gpc has been found to have many biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which leads to improved cognitive function. It also increases the levels of growth hormone, which may have anti-aging effects. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ohea-gpc in lab experiments is that it has been extensively studied and its effects are well documented. This makes it a reliable tool for researchers. However, one limitation is that the effects of Ohea-gpc may vary depending on the individual, which can make it difficult to draw definitive conclusions from experiments.
Orientations Futures
There are many future directions for research on Ohea-gpc. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in improving cognitive function in healthy individuals. Additionally, more research is needed to understand the mechanisms of action of Ohea-gpc and how it interacts with other compounds in the brain.
Conclusion:
In conclusion, Ohea-gpc is a natural choline compound that has cognitive enhancing effects. It is synthesized from soy lecithin and has been extensively studied for its effects on memory, attention, and learning. Ohea-gpc works by increasing the levels of acetylcholine in the brain and has many biochemical and physiological effects. While there are some limitations to using Ohea-gpc in lab experiments, it is a reliable tool for researchers. There are many future directions for research on Ohea-gpc, including its potential use in the treatment of neurodegenerative diseases and improving cognitive function in healthy individuals.
Méthodes De Synthèse
Ohea-gpc is synthesized from soy lecithin, which is a mixture of phospholipids. The process involves the extraction of phosphatidylcholine from the soy lecithin, which is then hydrolyzed using an enzyme called phospholipase D. The resulting product is then purified to obtain Ohea-gpc.
Applications De Recherche Scientifique
Ohea-gpc has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVVBYNDZRKPA-MLBYCOPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
CAS RN |
114414-96-9 |
Source


|
| Record name | 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

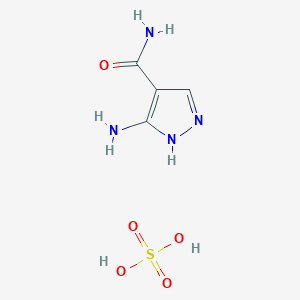
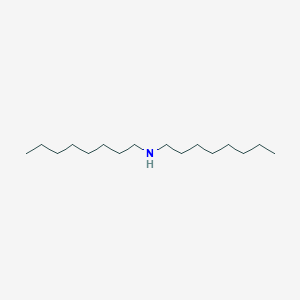
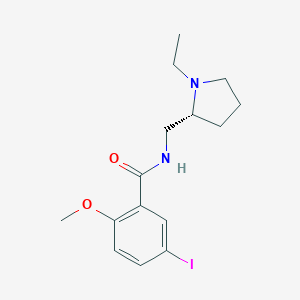
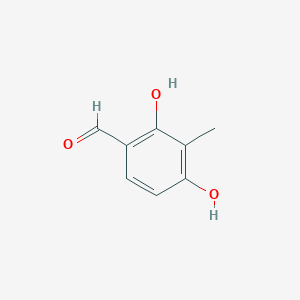

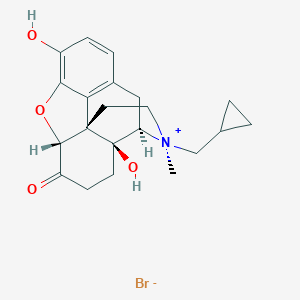
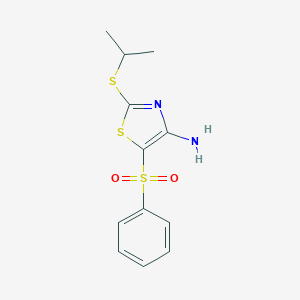
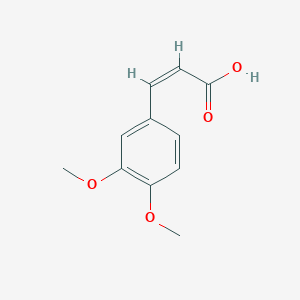
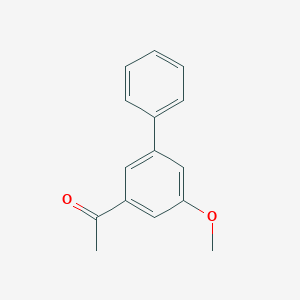
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
